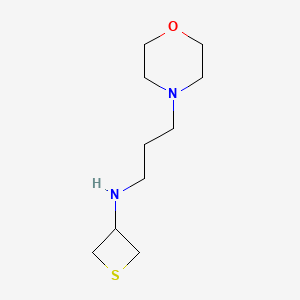

N-(3-Morpholinopropyl)thietan-3-amine

Description

N-(3-Morpholinopropyl)thietan-3-amine is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring (C₃H₆S) linked to a 3-morpholinopropyl substituent. Its synthesis likely involves alkylation or amination steps, as inferred from related compounds .

Properties

Molecular Formula |

C10H20N2OS |

|---|---|

Molecular Weight |

216.35 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)thietan-3-amine |

InChI |

InChI=1S/C10H20N2OS/c1(2-11-10-8-14-9-10)3-12-4-6-13-7-5-12/h10-11H,1-9H2 |

InChI Key |

HIQLHGAIBXSFQB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC2CSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)thietan-3-amine typically involves the reaction of a thietane precursor with a morpholine derivative. One common method involves the nucleophilic substitution reaction of a thietane compound with 3-morpholinopropylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl)thietan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-(3-Morpholinopropyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The presence of both the thietane and morpholine rings allows it to interact with different biological molecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

The following section compares N-(3-Morpholinopropyl)thietan-3-amine with structurally or functionally related compounds, emphasizing differences in biological activity, structural features, and research findings.

Structural and Functional Analogues

Detailed Analysis

N-(3-Methylbutyl)thietan-3-amine

- Structural Comparison: Shares the thietan-3-amine core but replaces the morpholinopropyl group with a hydrophobic 3-methylbutyl chain.

- Impact on Activity: The absence of morpholine reduces polarity, likely decreasing water solubility and target interaction capability. No biological data is reported, limiting direct comparison .

2.2.2. N-(3-Morpholinopropyl) Nicotinamide

- Functional Comparison: Retains the morpholinopropyl group but uses a nicotinamide core.

- Biological Role : Acts as a MAO inhibitor, with the morpholine moiety enhancing pharmacokinetic properties (e.g., blood-brain barrier penetration). Computational studies suggest competitive binding to MAO active sites .

Quinazoline Derivative (Antitumor)

- Structural Features : Incorporates a planar quinazoline ring and hydrazone linker, enabling DNA intercalation and topoisomerase inhibition.

- Role of Morpholine : Stabilizes crystal structure via hydrogen bonds (N–H⋯O); may enhance tumor cell uptake .

Thiazol-imine Derivatives (Antifungal)

- Activity Data: Demonstrated potent antifungal activity against Candida albicans (MIC: 8 µg/mL). The morpholinopropyl group enhances lipophilicity, promoting fungal membrane disruption .

Key Trends and Mechanistic Insights

- Morpholinopropyl Group: Consistently improves solubility and target affinity across diverse scaffolds (thiazole, quinazoline, nicotinamide). Its role ranges from pharmacokinetic modulator (MAO inhibitors) to direct binding contributor (antifungal agents).

- Quinazoline/Thiazole: Aromatic systems enable π-π stacking and intercalation, critical for antitumor/antifungal mechanisms.

- Synthetic Accessibility : Thietan-3-amine derivatives require fewer synthetic steps compared to quinazoline-based compounds, which involve multi-step hydrazone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.